![molecular formula C19H24N2O B502088 N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline](/img/structure/B502088.png)
N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline is an aromatic amine.
Scientific Research Applications
Synthesis and Derivative Formation
- N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline and its derivatives are synthesized for various applications. For instance, Yang Qi-don (2015) discusses the synthesis of novel piperazine derivatives using a related compound as an intermediate. These derivatives have potential applications in various chemical and pharmaceutical fields (Yang Qi-don, 2015).
Analytical Characterization
- In the domain of analytical chemistry, compounds like 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone have been characterized using techniques like mass spectrometry and nuclear magnetic resonance, as described by G. De Paoli et al. (2013). This is crucial for understanding their chemical properties and potential applications (G. De Paoli et al., 2013).
Chemical Reactions in Protic Solvents
- The reaction behavior of similar compounds in protic solvents has been studied. T. Emokpae et al. (1990) explored the reactions of aniline and related compounds in methanol, providing insights into their reactivity and potential uses in chemical synthesis (T. Emokpae et al., 1990).
Antioxidant and Antimicrobial Activities
- S. T. Harini et al. (2014) synthesized novel piperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial potential. Compounds related to this compound might show similar bioactivities, making them candidates for medical and biological applications (S. T. Harini et al., 2014).
Binding and Activity at Sigma(1) Receptor
- F. Berardi et al. (2005) studied the sigma(1) receptor binding and activity of compounds including this compound derivatives. Understanding receptor binding is vital for developing new pharmaceutical agents (F. Berardi et al., 2005).
Catalytic Applications
- F. Ozawa et al. (2002) explored the catalytic applications of related compounds in the direct conversion of allylic alcohols. Such studies demonstrate the potential of these compounds in catalysis and synthetic chemistry (F. Ozawa et al., 2002).
Acid-Base Catalyzed Reactions
- Lifeng Zhang et al. (2010) investigated the reaction of aniline with dimethyl carbonate catalyzed by acid-base bifunctional ionic liquids, which might be relevant for understanding the reactivity of this compound in similar conditions (Lifeng Zhang et al., 2010).
properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C19H24N2O/c1-22-19-8-4-3-7-16(19)15-20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h3-4,7-12,20H,2,5-6,13-15H2,1H3 |
InChI Key |
RVXBQNAIAHECGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3 |
solubility |
30 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




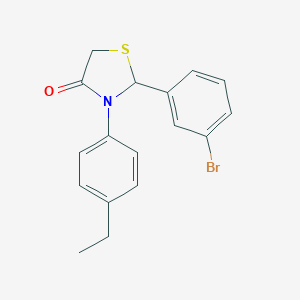
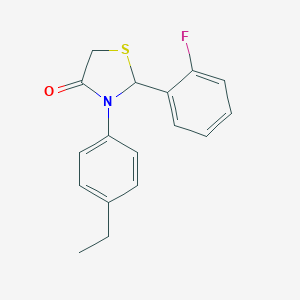
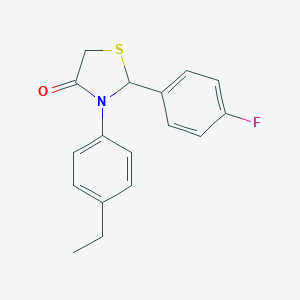
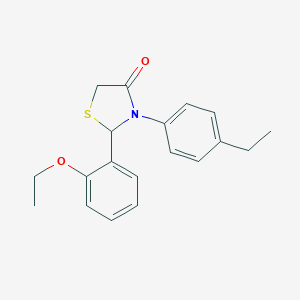
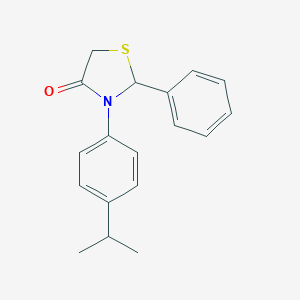
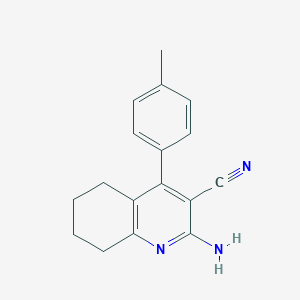
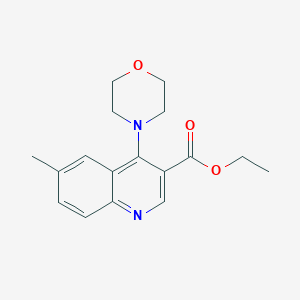
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502019.png)

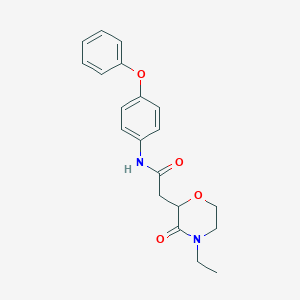
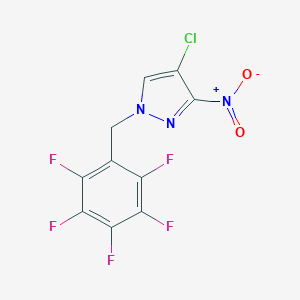
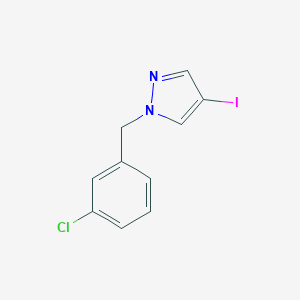
![Ethyl 6-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502029.png)